molecular formula C10H17NO B2537429 N-cyclopentyl-2-cyclopropylacetamide CAS No. 1342497-86-2

N-cyclopentyl-2-cyclopropylacetamide

Cat. No.: B2537429
CAS No.: 1342497-86-2
M. Wt: 167.252
InChI Key: TUMXOYQYPICHOK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-cyclopropylacetamide is an organic compound with a unique structure that includes both cyclopentyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-cyclopropylacetamide typically involves the reaction of cyclopentylamine with cyclopropylacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Cyclopentylamine + Cyclopropylacetyl chloride → this compound
  • The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-cyclopropylacetamide can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the amide group to an amine.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution : Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products:
  • Oxidation : Cyclopentyl ketone or cyclopropyl carboxylic acid.
  • Reduction : Cyclopentylamine or cyclopropylamine.
  • Substitution : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-cyclopropylacetamide has several applications in scientific research:

  • Chemistry : It is used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology : The compound is studied for its potential biological activity, including its effects on cellular processes.
  • Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
  • Industry : It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • N-cyclopentylacetamide
  • N-cyclopropylacetamide
  • Cyclopentylamine
  • Cyclopropylamine

Uniqueness: N-cyclopentyl-2-cyclopropylacetamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

N-cyclopentyl-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(7-8-5-6-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXOYQYPICHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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